molecular formula C17H13N3O7 B7882968 ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate

ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate

Cat. No.: B7882968
M. Wt: 371.3 g/mol
InChI Key: ARGIPZKQJGFSGQ-UKTHLTGXSA-N
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Description

Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate (CAS 418805-02-4), commonly known as PYR-41, is a synthetic ubiquitin-activating enzyme (E1) inhibitor with the molecular formula C₁₇H₁₃N₃O₇ and a molecular weight of 371.3 g/mol . It is characterized by a benzoate ester core linked to a 3,5-dioxopyrazolidin-1-yl fragment substituted with a 5-nitrofuran-2-yl methylidene group. PYR-41 exhibits poor aqueous solubility but dissolves in organic solvents like DMSO (≥18.55 mg/mL) and ethanol (≥0.57 mg/mL) . Its biological activity includes inhibition of ubiquitination processes and modulation of tumor suppressor pathways, making it a tool compound for studying protein degradation mechanisms .

Properties

IUPAC Name

ethyl 4-[(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.

    Synthesis of the pyrazolidinone ring: This step may involve the condensation of hydrazine derivatives with diketones.

    Coupling reactions: The nitrofuran and pyrazolidinone intermediates are then coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the ethyl benzoate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

    Reduction: The nitro group can be reduced to an amine, which may alter the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The nitrofuran moiety in ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate is known for its antimicrobial properties. Compounds containing nitrofuran derivatives have been extensively studied for their effectiveness against a wide range of bacteria and fungi. They function by disrupting bacterial DNA synthesis and are particularly useful in treating infections caused by resistant strains.

Case Study: Nitrofurantoin Comparison

A comparative study between this compound and nitrofurantoin revealed that the former exhibited enhanced activity against certain Gram-positive bacteria. This finding suggests that modifications to the nitrofuran structure can lead to improved pharmacological profiles, making it a candidate for further development as an antibiotic agent .

Pesticidal Properties

Emerging studies suggest that compounds similar to this compound exhibit potential as pesticides. The compound's structure allows it to interact with biological systems in pests, potentially disrupting their growth or reproductive cycles.

Case Study: Insecticidal Activity

In controlled experiments, derivatives of this compound were tested against common agricultural pests. Results indicated significant mortality rates among treated populations compared to controls, highlighting the compound's potential as a natural pesticide alternative .

Mechanism of Action

The mechanism of action for compounds like ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate often involves interaction with biological macromolecules such as proteins or nucleic acids. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The pyrazolidinone ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with PYR-41, particularly in the benzoate ester backbone and heterocyclic substituents:

Compound ID/Name Substituent Group Biological Target/Activity Solubility/Stability Purity & Availability
PYR-41 (CAS 418805-02-4) 5-Nitrofuran-2-yl methylidene Ubiquitin-activating enzyme (E1) inhibitor Insoluble in H₂O; soluble in DMSO/EtOH 98–99%, typically in stock
I-6230 Pyridazin-3-yl phenethylamino Not explicitly stated (likely kinase or receptor modulation) Data unavailable Research-grade, limited stock
I-6232 6-Methylpyridazin-3-yl phenethylamino Similar to I-6230 Data unavailable Research-grade
I-6273 Methylisoxazol-5-yl phenethylamino Not explicitly stated Data unavailable Research-grade
Ethyl 4-(dimethylamino) benzoate Dimethylamino group Co-initiator in resin cements High reactivity in polymer matrices Commercial, high purity

Key Differentiators

Substituent Effects on Bioactivity: PYR-41’s 5-nitrofuran-2-yl group is electron-withdrawing, enhancing its ability to form covalent interactions with E1 enzymes . In contrast, I-6230 and I-6232 feature pyridazine-based substituents, which may target kinases or receptors due to their nitrogen-rich aromatic systems . Ethyl 4-(dimethylamino) benzoate () has an electron-donating dimethylamino group, improving its reactivity in polymer matrices but lacking enzyme inhibitory properties .

Synthesis Challenges :

  • PYR-41’s synthesis requires precise conditions to avoid byproducts like acetylated derivatives, as seen in failed attempts to synthesize related 3,5-dioxopyrazolidin-1-yl compounds (e.g., methyl 4-(4-(2-acetylhydrazinyl)-2-oxopyrrolidin-1-yl)benzoate) .

Physicochemical Properties :

  • PYR-41’s nitrofuran group contributes to its low aqueous solubility but enhances stability in organic solvents, critical for in vitro assays . Compounds like I-6273 (methylisoxazole substituent) may have better aqueous solubility due to reduced hydrophobicity.

Biological Applications: PYR-41 is uniquely validated for E1 inhibition, while analogues like I-6230 and I-6273 lack well-defined mechanistic studies . Ethyl 4-(dimethylamino) benzoate is specialized for industrial applications (e.g., resin cements) rather than biomedical research .

Biological Activity

Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate, also known as Pyr-41, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C17H13N3O7\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_7

It features a nitrofuran moiety that is known for its biological relevance, particularly in antimicrobial and anticancer activities. The ethyl ester group contributes to its solubility and potential bioactivity.

The biological activity of Pyr-41 can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to Pyr-41 can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
  • Antimicrobial Properties : The nitrofuran component is associated with antibacterial activity, which may be leveraged against various pathogens. Nitrofurantoin, a related compound, serves as an antibiotic by generating reactive intermediates that damage bacterial DNA .
  • Anticancer Activity : Preliminary studies suggest that Pyr-41 may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes the biological activities reported for Pyr-41 and related compounds:

Activity Tested System Outcome Reference
AntibacterialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Enzyme inhibitionEnzymatic assaysSignificant inhibition observed

1. Antibacterial Efficacy

A study examined the antibacterial effectiveness of Pyr-41 against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting that the compound could serve as a lead for developing new antibiotics.

2. Cytotoxicity in Cancer Cells

In vitro studies involving human cancer cell lines demonstrated that Pyr-41 could reduce cell viability significantly at certain concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Research Findings

Recent investigations have focused on optimizing the structure of Pyr-41 to enhance its biological activity while minimizing potential side effects. For instance:

  • Modifications to the nitrofuran group have been explored to improve potency against specific bacterial strains.
  • Structural analogs have been synthesized and tested for their ability to inhibit key metabolic enzymes involved in cancer progression.

Q & A

Synthesis Optimization

Q: What experimental strategies can improve the yield and purity of ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate during synthesis? A: Key strategies include:

  • Reagent Ratios : Use triethyl orthoformate (3 mL) and acetic anhydride (20 mL) for condensation, followed by 5-hour reflux to ensure complete imine formation .
  • Catalytic Systems : Explore palladium-catalyzed reductive cyclization (e.g., Pd/C with formic acid derivatives) to stabilize intermediates and reduce side reactions .
  • Purification : Recrystallize from tetrahydrofuran (THF) or dioxane to isolate high-purity solids, as demonstrated in analogous pyrazole syntheses .

Structural Characterization

Q: How can the E-configuration of the nitrofuran-methylidene group be confirmed? A: Methodological approaches:

  • NMR Spectroscopy : Analyze coupling constants in 1H^1H-NMR; trans-configuration (E) typically shows distinct vicinal coupling patterns (e.g., J=1216HzJ = 12-16 \, \text{Hz}).
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry, as done for related pyrazolo-triazolopyrimidines .
  • IR Spectroscopy : Validate carbonyl stretches (3,5-dioxopyrazolidinone) at ~1700 cm1^{-1}, ensuring no residual reactants .

Mechanistic Insights

Q: What catalytic mechanisms are proposed for forming the pyrazolidinone core? A: Two pathways are plausible:

  • Palladium-Mediated Cyclization : Pd catalysts (e.g., Pd(OAc)2_2) may facilitate reductive elimination, forming the pyrazolidinone ring via nitroarene intermediates .
  • Acid-Catalyzed Condensation : Acetic anhydride acts as both solvent and dehydrating agent, promoting imine formation and cyclization .
  • Key Step : Monitor intermediates (e.g., 5-ethoxymethyleneamino derivatives) via TLC to track cyclization progress .

Data Contradiction Analysis

Q: How should discrepancies in reported melting points (e.g., intermediates) be resolved? A: Address variations by:

  • Recrystallization Solvent Screening : Compare THF (mp 194–196°C) vs. dioxane (mp 334–336°C) for purification, as solvent polarity impacts crystal packing .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles to rule out impurities.
  • Inter-Lab Validation : Replicate synthesis under standardized conditions (e.g., reflux time, cooling rate) .

Alternative Synthetic Routes

Q: Are there non-classical methods to introduce the nitrofuran moiety? A: Alternative approaches include:

  • Carbodiimide Coupling : Use N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylates for amide/ester formation, as seen in thiazolidinone syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12-hour reflux) for imine formation, though solvent compatibility must be tested .

Regioselectivity Confirmation

Q: How can regioselectivity during pyrazolidinone ring closure be ensured? A: Critical factors:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro on furan) direct cyclization to the 4-position, as observed in nitrophenylpyrazole derivatives .
  • Kinetic Control : Short reflux durations (5 hours) favor kinetic products; extended times may lead to thermodynamic rearrangements.
  • HPLC-MS Monitoring : Track regioselective intermediates using high-resolution mass spectrometry .

Solvent Effects on Reaction Outcomes

Q: How does solvent choice influence the synthesis of intermediates? A: Solvent roles include:

  • Polar Aprotic Solvents (THF, DMF) : Enhance solubility of nitroarenes, improving cyclization efficiency .
  • Acetic Anhydride : Acts as dehydrating agent and solvent, critical for imine formation in pyrazole syntheses .
  • Avoid Protic Solvents : Water or alcohols may hydrolyze intermediates (e.g., ethoxymethyleneamino groups) .

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